1-Benzyl-1,2,4-triazole

Medicinal Chemistry Physicochemical Profiling Drug Design

1-Benzyl-1,2,4-triazole (CAS 6085-94-5) is a critical N-benzyl-substituted 1,2,4-triazole building block with a logP of ~0.9, a significant increase over unsubstituted triazole (logP ~ -0.76). This lipophilicity is essential for blood-brain barrier penetration in CNS-targeted CB1 receptor ligand development. It also serves as an optimal substrate for site-selective C-H deuteration (90% yield) for ADME internal standards. Choose this scaffold for predictable PK properties and versatile derivatization at the 3- and 5-positions.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 6085-94-5
Cat. No. B1617773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1,2,4-triazole
CAS6085-94-5
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC=N2
InChIInChI=1S/C9H9N3/c1-2-4-9(5-3-1)6-12-8-10-7-11-12/h1-5,7-8H,6H2
InChIKeyBNWQEHYYXTVKOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1,2,4-triazole (CAS 6085-94-5) Procurement Guide: Technical Specifications and Scientific Utility


1-Benzyl-1,2,4-triazole (CAS 6085-94-5) is an N-benzyl-substituted 1,2,4-triazole heterocycle with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol [1]. This compound serves as a versatile synthetic building block and a core scaffold in medicinal chemistry, particularly in the development of cannabinoid receptor ligands, antifungal agents, and other bioactive molecules [2]. Its physicochemical profile, including a predicted logP of 0.9 [1] and a melting point of 49 °C [1], distinguishes it from less lipophilic, unsubstituted triazole analogs and positions it as a strategic intermediate for optimizing drug-like properties.

Why 1-Benzyl-1,2,4-triazole (CAS 6085-94-5) Cannot Be Replaced by Unsubstituted or Methyl-Substituted Triazoles


Substituting 1-benzyl-1,2,4-triazole with simpler 1,2,4-triazoles (e.g., 1H-1,2,4-triazole or 1-methyl-1,2,4-triazole) will alter critical physicochemical properties, synthetic accessibility, and biological activity. The benzyl group confers a substantial increase in lipophilicity (logP ~0.9) compared to the parent 1,2,4-triazole (logP ~ -0.76) and 1-methyl-1,2,4-triazole (logP ~ -0.86) . This shift in partition coefficient directly impacts membrane permeability, protein binding, and overall pharmacokinetic behavior, which is essential for CNS-targeted applications such as CB1 receptor modulation [1]. Furthermore, the N-benzyl substituent enables unique synthetic transformations, including site-selective C-H deuteration [2], and is a key structural feature in the scaffold of numerous patented and investigational bioactive compounds. Generic substitution would compromise the intended biological and physicochemical profile of the target molecule.

Quantitative Differentiation of 1-Benzyl-1,2,4-triazole (CAS 6085-94-5) from Closest Analogs


Lipophilicity (logP) Comparison: 1-Benzyl-1,2,4-triazole vs. Unsubstituted and Methyl-Substituted Analogs

1-Benzyl-1,2,4-triazole exhibits a significantly higher lipophilicity (logP ~0.9 [1]) compared to the unsubstituted 1,2,4-triazole (logP ~ -0.76 ) and the 1-methyl analog (logP ~ -0.86 ). This represents a logP increase of approximately 1.6-1.7 units, indicating a marked shift towards greater membrane permeability and potential for CNS penetration.

Medicinal Chemistry Physicochemical Profiling Drug Design

Site-Selective Deuteration Yield for ADME Optimization Studies

1-Benzyl-1,2,4-triazole can be site-selectively deuterated at the C5 position of the triazole ring using a silver-catalyzed C-H activation protocol, achieving a 90% yield of 1-Benzyl-5-deuterio-1,2,4-triazole [1]. This reaction demonstrates the compound's utility as a substrate for late-stage functionalization with high isotopic enrichment, a feature not readily applicable to unsubstituted or non-benzylated triazoles.

ADME Studies Deuterium Labeling Synthetic Methodology

Synthetic Accessibility via Metal-Free Cross-Dehydrogenative Coupling

1-Benzyl-1,2,4-triazole is synthesized in moderate to good yields via an n-Bu₄NI/TBHP-catalyzed cross-dehydrogenative coupling of 1H-1,2,4-triazole with methylarenes under metal-free conditions [1]. This method provides a direct, atom-economical route to the benzylated triazole scaffold, avoiding the use of toxic transition metals and simplifying purification compared to traditional alkylation with benzyl halides.

Green Chemistry Organic Synthesis Process Chemistry

Scaffold Utility for Cannabinoid CB1 Receptor Ligand Development

The 1-benzyl-1H-1,2,4-triazole scaffold has been validated as a core structure for developing CB1 cannabinoid receptor ligands [1]. In a focused series of 1-benzyl-1H-1,2,4-triazole derivatives, compound 12a displayed CB1R affinity in the nanomolar range [1]. This establishes the N-benzyl triazole motif as a privileged pharmacophore for targeting the endocannabinoid system, differentiating it from other triazole substitution patterns that may lack this specific activity.

Cannabinoid Research CB1 Receptor Medicinal Chemistry

Optimal Research and Industrial Applications for 1-Benzyl-1,2,4-triazole (CAS 6085-94-5)


Medicinal Chemistry: CNS-Penetrant CB1 Receptor Ligand Design

Use 1-benzyl-1,2,4-triazole as the core scaffold for synthesizing novel CB1 cannabinoid receptor ligands. The benzyl substituent contributes to increased lipophilicity (logP ~0.9) [1], which is favorable for blood-brain barrier penetration. Further derivatization at the 3- and 5-positions of the triazole ring, guided by established SAR, can yield compounds with nanomolar CB1R affinity [2].

ADME Optimization via Stable Isotope Labeling

Employ 1-benzyl-1,2,4-triazole as a substrate for site-selective C-H deuteration using the silver-catalyzed protocol described by Modak et al. [3]. The resulting 5-deuterio analog can be prepared in 90% yield [3] and used as an internal standard in mass spectrometry-based ADME studies to accurately quantify drug candidate metabolism and distribution.

Green Chemistry Process Development

Implement the metal-free, n-Bu₄NI/TBHP-catalyzed cross-dehydrogenative coupling method [4] for the gram-scale synthesis of 1-benzyl-1,2,4-triazole. This route offers a more sustainable and cost-effective alternative to traditional alkylation, reducing heavy metal waste and simplifying purification for research and pilot-scale production.

Physicochemical Property Reference Standard

Utilize 1-benzyl-1,2,4-triazole as a reference compound in comparative physicochemical profiling studies. Its well-characterized logP (0.9) [1] and melting point (49 °C) [1] provide a reliable benchmark for evaluating the impact of N-benzylation on the properties of heterocyclic scaffolds in medicinal chemistry.

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